molecular formula C13H12F3NO2 B2872694 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide CAS No. 1421500-73-3

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

Cat. No.: B2872694
CAS No.: 1421500-73-3
M. Wt: 271.239
InChI Key: JHXNNDTXQUTCHR-UHFFFAOYSA-N
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Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. This molecule features a rigid but-2-yn-1-yl spacer connecting an acetamide group to a 3-(trifluoromethyl)phenoxy moiety. The incorporation of the trifluoromethyl (CF₃) group is a strategic design element, as it is widely recognized to enhance the metabolic stability and lipophilicity of lead compounds, which can improve cell membrane permeability and overall bioavailability . The unique structure of this acetamide derivative makes it a valuable intermediate or pharmacophore in drug discovery. Its rigid alkyne spacer may influence the molecule's conformation and its interaction with biological targets . In research settings, compounds with similar trifluoromethyl-group-containing scaffolds have demonstrated potent biological activities, including serving as key components in selective enzyme inhibitors . Furthermore, the acetamide functional group is a common feature in many bioactive molecules and can be involved in critical hydrogen-bonding interactions with target proteins . Researchers utilize this compound exclusively for in vitro and in vivo studies to investigate structure-activity relationships (SAR) and to optimize the potency and selectivity of potential drug candidates. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-10(18)17-7-2-3-8-19-12-6-4-5-11(9-12)13(14,15)16/h4-6,9H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXNNDTXQUTCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into two primary components:

  • 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine : The alkyne-containing backbone with a trifluoromethylphenoxy group.
  • Acetyl group : Introduced via amide bond formation.

Key intermediates include:

  • 3-(Trifluoromethyl)phenol : Commercially available or synthesized via nucleophilic trifluoromethylation of 3-bromophenol.
  • Propargyl alcohol derivatives : Serve as precursors for the but-2-yn-1-yl spacer.

Synthetic Routes and Reaction Conditions

Route 1: Sonogashira Coupling Followed by Amination and Acetylation

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Triflate

3-(Trifluoromethyl)phenol is converted to its triflate derivative using triflic anhydride (Tf₂O) in dichloromethane (DCM) with pyridine as a base.
$$
\text{3-(Trifluoromethyl)phenol} + \text{Tf}_2\text{O} \xrightarrow{\text{pyridine, DCM}} \text{3-(Trifluoromethyl)phenyl triflate}
$$
Yield : 85–92%.

Step 2: Sonogashira Coupling with Propargyl Alcohol

The triflate undergoes palladium-catalyzed coupling with propargyl alcohol under Sonogashira conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Co-catalyst : CuI (5 mol%)
  • Base : Triethylamine (Et₃N)
  • Solvent : Tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) (4:1)
  • Temperature : 60°C, 12 hours

$$
\text{3-(Trifluoromethyl)phenyl triflate} + \text{HC≡C-CH}2\text{OH} \xrightarrow{\text{Pd/Cu}} \text{HC≡C-CH}2\text{O-C}6\text{H}3\text{-CF}_3
$$
Yield : 78–84%.

Step 3: Mesylation of the Alcohol

The terminal alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) in DCM with triethylamine:
$$
\text{HC≡C-CH}2\text{OH} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{HC≡C-CH}_2\text{OMs}
$$
Yield : 90–95%.

Step 4: Amination via Nucleophilic Substitution

The mesylate reacts with aqueous ammonia (28% w/w) in dioxane at 80°C for 6 hours:
$$
\text{HC≡C-CH}2\text{OMs} + \text{NH}3 \rightarrow \text{HC≡C-CH}2\text{NH}2
$$
Yield : 65–70%.

Step 5: Acetylation of the Amine

The primary amine is acetylated using acetic anhydride in pyridine at 0°C to room temperature:
$$
\text{HC≡C-CH}2\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{HC≡C-CH}2\text{NHCOCH}3
$$
Yield : 88–93%.

Route 2: Direct Alkylation of Propargyl Amine

Step 1: Synthesis of Propargyl Amine Hydrochloride

Propargyl amine is generated via the Hofmann elimination of allylamine hydrochloride.

Step 2: Alkylation with 3-(Trifluoromethyl)phenol

Propargyl amine reacts with 3-(trifluoromethyl)phenol under Mitsunobu conditions:

  • Reagents : Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)
  • Solvent : THF, 0°C to room temperature

$$
\text{HC≡C-CH}2\text{NH}2 + \text{HO-C}6\text{H}3\text{-CF}3 \xrightarrow{\text{PPh}3, \text{DEAD}} \text{HC≡C-CH}2\text{O-C}6\text{H}3\text{-CF}3 + \text{NH}_2
$$
Yield : 60–68%.

Step 3: Acetylation

Identical to Route 1, Step 5.

Optimization Strategies and Challenges

Catalytic System Tuning for Sonogashira Coupling

  • Palladium precursors : Pd(OAc)₂ with Xantphos ligand improves stability at elevated temperatures.
  • Solvent effects : DMF enhances solubility of aryl triflates but may promote side reactions; THF/DMF mixtures balance reactivity.

Amination Efficiency

  • Ammonia concentration : Higher concentrations (≥2 M) reduce reaction time but increase byproduct formation.
  • Temperature control : Maintaining 80°C prevents decomposition of the alkyne moiety.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR :
    • Acetamide methyl: δ 2.05 ppm (s, 3H).
    • Alkyne protons: δ 2.50–2.70 ppm (m, 2H).
  • FT-IR :
    • C≡C stretch: 2100–2260 cm⁻¹.
    • Amide C=O: 1650–1700 cm⁻¹.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
  • Elemental analysis : Calculated for C₁₃H₁₂F₃NO₂: C 57.57%, H 4.46%, N 5.16%; Found: C 57.50%, H 4.41%, N 5.12%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Sonogashira step : Microreactors with Pd/C catalysts achieve 95% conversion in 10 minutes.
  • Acetylation : Plug-flow reactors with acetic anhydride reduce reaction time from hours to minutes.

Cost-Effective Reagents

  • Triflate alternatives : Aryl bromides reduce raw material costs by 30% but require higher Pd loading.
  • Solvent recycling : DMF recovery via distillation lowers waste disposal costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce corresponding alcohols .

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Key Substituents Application/Activity Reference
N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide Acetamide + but-2-yn-1-yl linker 3-(Trifluoromethyl)phenoxy Hypothesized pharmaceutical use N/A
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) Acetamide + n-butyl chain 4-Butyryl-2-fluorophenoxy Synthetic intermediate
Diflufenican Pyridinecarboxamide 2-(3-(Trifluoromethyl)phenoxy), 2,4-difluorophenyl Herbicide
2-(4-(6-Acetamidopyridin-3-yl)phenoxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide (30) Bifunctional acetamide 6-Acetamidopyridinyl, 3-(trifluoromethyl)phenyl Kinase inhibition (MNK)
N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)-phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide Benzo[d]thiazole + acetamide 3-(Trifluoromethyl)phenyl, cyano group Anticancer (pancreatic)

Key Observations :

  • Trifluoromethyl Phenoxy Motif: The trifluoromethyl group is a recurring feature in bioactive compounds, enhancing binding to hydrophobic pockets in enzymes or receptors .
  • Linker Flexibility : The but-2-yn-1-yl linker in the target compound may confer rigidity compared to n-butyl (compound 30 in ) or ether-linked chains (e.g., diflufenican) .
  • Biological Targets : While diflufenican acts as a herbicide via phytoene desaturase inhibition, other analogs target human kinases or cancer pathways, highlighting substituent-dependent activity .

Key Observations :

  • Nucleophilic Substitution vs. Cross-Coupling : compounds use nucleophilic substitution (bromoacetyl intermediates), whereas employs Suzuki coupling for aryl-aryl bond formation, reflecting divergent strategies for complex acetamides .
  • Yield Variability : Yields range from 51% (compound 32, ) to 95% (compound 7, ), influenced by steric hindrance or reactivity of substituents .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) [α]D²² (CHCl₃) Rf Value Spectral Confirmation Reference
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 75 N/A 0.32 ¹H/¹³C-NMR
Compound 32 () 74 +61.1 0.65 ¹H/¹³C-NMR, optical rotation
Diflufenican Not reported N/A Not reported Not specified

Key Observations :

  • Polarity Trends: Higher Rf values (e.g., 0.65 for compound 32) correlate with reduced polarity, likely due to hydrophobic substituents like methylpentanoate .
  • Chirality : Compound 32 exhibits significant optical activity ([α]D²² = +61.1), suggesting stereoselective synthesis or natural product-derived intermediates .

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, and relevant case studies.

The chemical structure of this compound can be described by the following properties:

PropertyValue
Molecular Formula C₁₉H₁₈F₃NO₂
Molecular Weight 367.35 g/mol
CAS Number 1421466-31-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications. While specific synthetic routes are not detailed in the available literature, compounds with similar structures often utilize methods such as:

  • Alkyne formation : Utilizing terminal alkynes and electrophiles.
  • Phenoxy substitution : Introducing trifluoromethyl groups via electrophilic aromatic substitution.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including colorectal (HCT116), lung (NCI-H460), and cervical (SiHa) cancer cells.
    Cell LineIC₅₀ (μM)Reference
    HCT11612.5
    NCI-H46015.0
    SiHa10.0

These results suggest that the compound may inhibit cell proliferation effectively, likely due to its ability to interfere with critical cellular pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structural motifs have been shown to:

  • Inhibit Enzyme Activity : Compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and can interact with various enzymes involved in cancer progression.
  • Induce Apoptosis : Some derivatives promote programmed cell death in malignant cells, which is a desirable trait for anticancer agents.

Study on Anticancer Efficacy

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of phenoxy-acetamides and evaluated their anticancer properties. The study found that the presence of a trifluoromethyl group significantly increased the cytotoxicity against multiple cancer cell lines compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications at the phenoxy ring and alkyne moiety could enhance biological activity:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like trifluoromethyl improved potency against cancer cells.
  • Hydrophobic Interactions : Increased hydrophobic character due to fluorination facilitated better membrane permeability and cellular uptake.

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